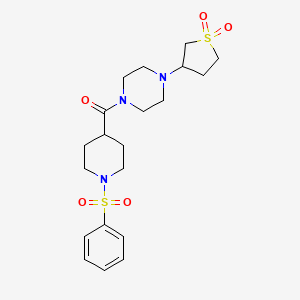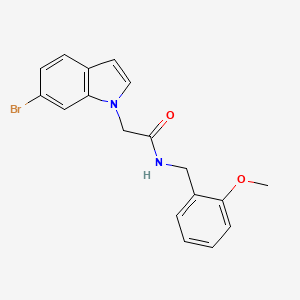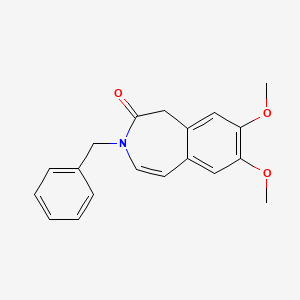![molecular formula C16H15N5OS B11136894 3-(2-pyrimidinylamino)-N-[2-(1,3-thiazol-2-yl)ethyl]benzamide](/img/structure/B11136894.png)
3-(2-pyrimidinylamino)-N-[2-(1,3-thiazol-2-yl)ethyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-pyrimidinylamino)-N-[2-(1,3-thiazol-2-yl)ethyl]benzamide is a chemical compound with the following structure:
C16H14N4OS
It has been investigated for its potential as a transmembrane serine protease 2 (TMPRSS2) inhibitor in the treatment of viral infections, including coronavirus infections . TMPRSS2 plays a crucial role in viral entry and propagation, making it an attractive target for antiviral therapies.
Preparation Methods
The synthetic routes to prepare 3-(2-pyrimidinylamino)-N-[2-(1,3-thiazol-2-yl)ethyl]benzamide involve chemical reactions that introduce the pyrimidine and thiazole moieties onto the benzamide scaffold. Specific reaction conditions and industrial production methods may vary, but the overall strategy includes coupling reactions and functional group transformations.
Chemical Reactions Analysis
Reactions: The compound may undergo various reactions, such as oxidation, reduction, and substitution. These reactions can modify its structure and properties.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired modifications. For example
Major Products: The major products formed during these reactions include derivatives of 3-(2-pyrimidinylamino)-N-[2-(1,3-thiazol-2-yl)ethyl]benzamide with altered functional groups.
Scientific Research Applications
Chemistry: As a building block for designing new molecules.
Biology: Investigating TMPRSS2 inhibition and its impact on viral entry.
Medicine: Developing antiviral drugs targeting TMPRSS2.
Industry: Contributing to drug discovery and development.
Mechanism of Action
The compound likely inhibits TMPRSS2 by binding to its active site, preventing viral spike protein cleavage and subsequent cell entry. Further studies are needed to elucidate the precise molecular targets and pathways involved.
Comparison with Similar Compounds
Remember that scientific research is continually evolving, and further investigations will enhance our understanding of this compound’s potential.
Properties
Molecular Formula |
C16H15N5OS |
|---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
3-(pyrimidin-2-ylamino)-N-[2-(1,3-thiazol-2-yl)ethyl]benzamide |
InChI |
InChI=1S/C16H15N5OS/c22-15(18-8-5-14-17-9-10-23-14)12-3-1-4-13(11-12)21-16-19-6-2-7-20-16/h1-4,6-7,9-11H,5,8H2,(H,18,22)(H,19,20,21) |
InChI Key |
MQZZIKOWBYKGBA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NC2=NC=CC=N2)C(=O)NCCC3=NC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{2-[(E)-1-cyano-2-(2-nitrophenyl)ethenyl]-4-(thiophen-2-yl)-1,3-thiazol-5-yl}acetamide](/img/structure/B11136812.png)
![2-[4-(4-methoxyphenyl)piperazino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11136816.png)
![N-1,3-benzodioxol-5-yl-N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]alaninamide](/img/structure/B11136818.png)
methanone](/img/structure/B11136823.png)

![N-(2-Fluoro-phenyl)-2-[2-methyl-4-(morpholine-4-sulfonyl)-phenoxy]-acetamide](/img/structure/B11136832.png)
![(5Z)-5-[2-(prop-2-en-1-yloxy)benzylidene]-2-[(E)-2-(thiophen-2-yl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11136835.png)
![1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-[2-methyl-4-(morpholin-4-ylsulfonyl)phenoxy]ethanone](/img/structure/B11136842.png)
![N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-1-(1H-1,2,3,4-tetraazol-1-yl)-1-cyclohexanecarboxamide](/img/structure/B11136850.png)
![1'-ethyl-3',5'-dimethyl-N-[2-(1,3-thiazol-2-yl)ethyl]-1'H,2H-3,4'-bipyrazole-5-carboxamide](/img/structure/B11136857.png)
![N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-1-methyl-1H-indazole-3-carboxamide](/img/structure/B11136863.png)

![{1-[(3,4-Dimethoxyphenyl)sulfonyl]piperidin-3-yl}(4-methylpiperazin-1-yl)methanone](/img/structure/B11136899.png)

